![molecular formula C8H11IO2 B2744147 Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2288708-53-0](/img/structure/B2744147.png)

Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

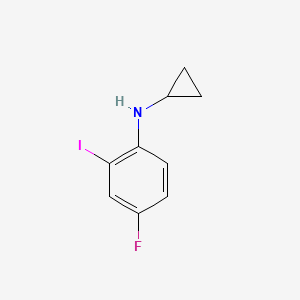

“Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate” is an organic compound with the molecular formula C8H11IO2 . It has a molecular weight of 266.08 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate” consists of a bicyclic system with a carboxylate group attached to one of the bridgehead carbons . The other bridgehead carbon is attached to a methyl group via an iodine atom .Physical And Chemical Properties Analysis

“Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate” is a solid or semi-solid or liquid or lump . The compound should be stored in a cool place and kept away from heat/sparks/open flames/hot surfaces . The boiling point of the compound is not specified .科学的研究の応用

Cyclopropene as C3 Synthesis Building Blocks

Methyl 3,3-dimethylcyclopropene-1-carboxylate has been utilized in [2+2] cycloaddition with enamines to yield 2-aminobicyclo [2.1.0] pentane derivatives. These compounds are then transformed into 3-cyclopentenols using dilute mineral acids, showcasing its role in creating complex organic structures (Franck-Neumann, Miesch, & Kempf, 1989).

Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes

The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs) represents a novel approach to access chiral substituted BCPs. This method highlights the importance of BCPs in pharmaceutical and chemical research due to their metabolic stability and potential as bioisosteres (Garlets et al., 2020).

Aminoalkylation of [1.1.1]Propellane

A significant advancement in the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported. This method efficiently incorporates several pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, demonstrating the compound's utility in streamlining the synthesis of important building blocks (Hughes et al., 2019).

Radical Acylation of [1.1.1]Propellane with Aldehydes

A method for radical acylation of [1.1.1]propellane with aldehydes has been developed to provide straightforward access to bicyclo[1.1.1]pentane ketones. This process highlights the versatility of Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate in drug discovery and the synthesis of bioactive molecules (Li, Li, Xu, & Pan, 2022).

Safety and Hazards

“Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate” is classified as a potentially hazardous compound . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . The compound should be handled with appropriate protective equipment .

作用機序

Target of Action

It’s known that this compound is used in the synthesis of 1,3-disubstituted bicyclo[111]pentanes (BCPs), which are an important class of bioisosteres with para-substituted aromatic rings .

Mode of Action

The compound is involved in a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals. Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .

Biochemical Pathways

The compound plays a crucial role in the synthesis of 1,3-disubstituted bcp ketones, which are known to interact with various biochemical pathways due to their bioisosteric nature .

Pharmacokinetics

The compound’s molecular weight (25205) and its solid physical form suggest that it may have certain pharmacokinetic properties that affect its bioavailability .

Result of Action

Its role in the synthesis of 1,3-disubstituted bcp ketones suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

It’s recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c, suggesting that light, moisture, and temperature can affect its stability .

特性

IUPAC Name |

methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNVINHCEPHKLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744065.png)

![6-chloro-N-[2-(naphthalen-1-yloxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2744069.png)

![5-bromo-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2744070.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2744075.png)

![5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2744079.png)

![Methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744083.png)

![5-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2744087.png)